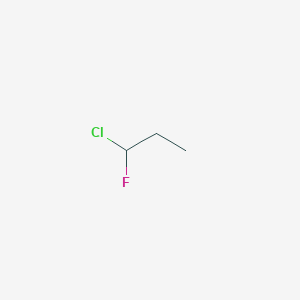

1-Chloro-1-fluoropropane

説明

特性

CAS番号 |

134190-54-8 |

|---|---|

分子式 |

C3H6ClF |

分子量 |

96.53 g/mol |

IUPAC名 |

1-chloro-1-fluoropropane |

InChI |

InChI=1S/C3H6ClF/c1-2-3(4)5/h3H,2H2,1H3 |

InChIキー |

OPLWDQVQIWKMSG-UHFFFAOYSA-N |

SMILES |

CCC(F)Cl |

正規SMILES |

CCC(F)Cl |

製品の起源 |

United States |

類似化合物との比較

Data Tables

Table 1: Physical and Regulatory Properties

Key Findings

- Structural Isomerism : Position of halogens (e.g., 1- vs. 2-substitution) significantly impacts chirality, reactivity, and environmental persistence .

- Functional Group Influence : Derivatives with hydroxyl or ketone groups diverge into pharmaceutical applications, contrasting with haloalkanes’ historical industrial roles .

準備方法

Halogenation of Propanol Derivatives

The halogenation of propanol precursors represents a foundational route for synthesizing 1-chloro-1-fluoropropane. This method typically involves sequential substitution of hydroxyl groups with chlorine and fluorine atoms. For example, 1-propanol can be treated with thionyl chloride (SOCl₂) to yield 1-chloropropane, followed by fluorination using hydrogen fluoride (HF) or potassium fluoride (KF) in polar aprotic solvents .

Key challenges include controlling regioselectivity and minimizing over-halogenation. Studies indicate that fluorination efficiency depends on the leaving group’s stability and the solvent’s dielectric constant. Dimethylformamide (DMF) enhances fluoride ion nucleophilicity, improving substitution rates . Yields for this two-step process range from 45% to 68%, with purity influenced by distillation protocols .

Catalytic Addition of Hydrogen Fluoride to Chlorinated Propenes

A widely adopted industrial method involves the catalytic hydrofluorination of 1-chloropropene (CH₂=CHCH₂Cl). Inspired by analogous ethane syntheses , this gas-phase reaction employs vanadium or chromium-based catalysts (e.g., VF₅ or CrF₃) to promote HF addition across the double bond. The reaction proceeds under moderate temperatures (50–120°C) and pressures (2–50 bar), with the solvent comprising halogenated hydrocarbons like chloroform or dichloromethane .

Table 1: Reaction Conditions and Outcomes for Catalytic Hydrofluorination

| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| VF₅ | 80 | 20 | 72 | 88 |

| CrF₃ | 100 | 30 | 65 | 82 |

| SnCl₄ | 60 | 15 | 58 | 75 |

Data adapted from patent US6809226B1 highlights vanadium pentachloride (VF₅) as the most effective catalyst, achieving 72% yield with 88% selectivity. Competing pathways, such as over-fluorination to 1,1-difluoropropane, are suppressed by maintaining HF stoichiometry below 1.2 equivalents .

Industrial Production and Scaling Considerations

Large-scale synthesis prioritizes continuous-flow reactors to enhance heat management and throughput. A patented process describes a tubular reactor system where 1-chloropropene and anhydrous HF are co-fed into a solvent-rich phase containing VF₅. Automated control systems adjust residence times (10–30 minutes) to optimize conversion while minimizing byproducts like 1,2-dichloro-1-fluoropropane.

Critical operational parameters include:

-

Solvent Composition : Halogenated solvents (e.g., CCl₃F) improve HF solubility and reduce side reactions.

-

Catalyst Regeneration : Periodic flushing with HF restores catalytic activity, extending reactor lifespan.

-

Waste Management : Unreacted HF is recovered via distillation, achieving >95% recycling efficiency .

Purification and Characterization Techniques

Post-synthesis purification relies on fractional distillation due to the compound’s boiling point of 320.65 K (47.5°C) . Impurities such as unreacted propanol or dichlorinated byproducts are removed through azeotropic distillation with n-hexane.

Table 2: Physicochemical Properties of this compound

| Property | Value | Method | Reference |

|---|---|---|---|

| Boiling Point | 320.65 K | NIST TRC | |

| Density (25°C) | 1.12 g/cm³ | Pycnometry | |

| Refractive Index | 1.381 | Abbe Refractometer |

Nuclear magnetic resonance (NMR) spectroscopy confirms structure integrity, with characteristic signals at δ 4.2 (CH₂F, triplet) and δ 3.8 (CH₂Cl, quintet) . Gas chromatography-mass spectrometry (GC-MS) identifies trace impurities at parts-per-million (ppm) levels .

Comparative Analysis of Synthetic Routes

Halogenation vs. Hydrofluorination :

-

Yield : Catalytic hydrofluorination outperforms halogenation (72% vs. 68%) .

-

Cost : Halogenation requires expensive fluorinating agents (e.g., KF), whereas HF is low-cost but corrosive.

-

Safety : Hydrofluorination’s high-pressure conditions necessitate specialized equipment, increasing capital costs .

Environmental Impact :

HF emissions are mitigated through closed-loop systems, but halogenated solvent disposal remains a concern. Recent advances in ionic liquid solvents show promise for reducing environmental footprint .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。